molecular formula C19H27N5O B12239052 4-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methoxy}-2,5,6-trimethylpyrimidine

4-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methoxy}-2,5,6-trimethylpyrimidine

Cat. No.: B12239052
M. Wt: 341.5 g/mol
InChI Key: DDXRUFNJBNBXOK-UHFFFAOYSA-N
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Description

4-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methoxy}-2,5,6-trimethylpyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring and multiple methyl groups attached to the pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methoxy}-2,5,6-trimethylpyrimidine typically involves multiple steps, starting from readily available starting materials

    Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Pyrimidine Moieties: The pyrimidine rings can be introduced through nucleophilic substitution reactions, where appropriate pyrimidine precursors react with the piperidine intermediate.

    Final Coupling Reaction: The final step involves the coupling of the piperidine intermediate with the pyrimidine moieties under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methoxy}-2,5,6-trimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the pyrimidine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

4-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methoxy}-2,5,6-trimethylpyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors, which may lead to the development of new drugs.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways, providing insights into cellular mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methoxy}-2,5,6-trimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methoxy}-2,5,6-trimethylpyrimidine
  • 4-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methoxy}-2,5,6-trimethylpyrimidine

Uniqueness

4-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methoxy}-2,5,6-trimethylpyrimidine is unique due to its specific substitution pattern on the pyrimidine rings and the presence of the piperidine moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C19H27N5O

Molecular Weight

341.5 g/mol

IUPAC Name

4-[[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methoxy]-2,5,6-trimethylpyrimidine

InChI

InChI=1S/C19H27N5O/c1-12-14(3)20-11-21-18(12)24-8-6-17(7-9-24)10-25-19-13(2)15(4)22-16(5)23-19/h11,17H,6-10H2,1-5H3

InChI Key

DDXRUFNJBNBXOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCC(CC2)COC3=NC(=NC(=C3C)C)C)C

Origin of Product

United States

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